Einecs 299-427-5

Description

EINECS 299-427-5 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database encompassing over 100,000 compounds marketed in the EU before 1981 . These regulations prioritize hazard assessment, requiring comparative analyses with structurally or functionally analogous compounds to fill toxicological data gaps .

Properties

CAS No. |

93882-29-2 |

|---|---|

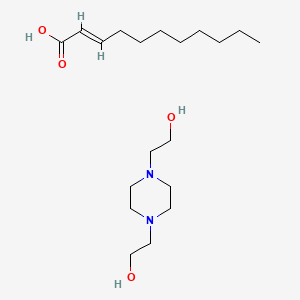

Molecular Formula |

C19H38N2O4 |

Molecular Weight |

358.5 g/mol |

IUPAC Name |

2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol;(E)-undec-2-enoic acid |

InChI |

InChI=1S/C11H20O2.C8H18N2O2/c1-2-3-4-5-6-7-8-9-10-11(12)13;11-7-5-9-1-2-10(4-3-9)6-8-12/h9-10H,2-8H2,1H3,(H,12,13);11-12H,1-8H2/b10-9+; |

InChI Key |

REPWJAARYCPIJJ-RRABGKBLSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/C(=O)O.C1CN(CCN1CCO)CCO |

Canonical SMILES |

CCCCCCCCC=CC(=O)O.C1CN(CCN1CCO)CCO |

Origin of Product |

United States |

Chemical Reactions Analysis

Einecs 299-427-5 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For instance:

Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Halogenation or nitration reactions may involve reagents like chlorine or nitric acid.

The major products formed from these reactions vary based on the specific reagents and conditions used.

Scientific Research Applications

Einecs 299-427-5 has a wide range of scientific research applications:

Chemistry: It is used as a reagent or intermediate in various chemical syntheses.

Biology: The compound may be used in biochemical assays or as a part of molecular biology research.

Industry: It may be used in the production of materials, coatings, or other industrial products.

Mechanism of Action

The mechanism of action of Einecs 299-427-5 involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For example, in a biochemical context, the compound may interact with enzymes or receptors, altering their activity and leading to specific biological effects.

Comparison with Similar Compounds

Structural Analogs

Structural analogs of EINECS 299-427-5 are identified using computational similarity metrics such as the Tanimoto coefficient (≥70% similarity via PubChem 2D fingerprints) . For example:

Key Findings :

Functional Analogs

Functional analogs are grouped by shared industrial applications or toxicological endpoints. Under REACH, Read-Across Structure-Activity Relationships (RASAR) models enable predictions for this compound using labeled data from structurally distinct but functionally related compounds .

Key Findings :

- Substituted Benzene Q demonstrates how aromatic intermediates like this compound may require dermal exposure limits based on analog sensitization data .

Methodological Considerations

Computational Modeling

- QSAR (Quantitative Structure-Activity Relationship): Predicts acute toxicity (e.g., LC50 for fish) using log Kow and molecular descriptors.

- RASAR : A machine learning approach using 1,387 labeled REACH Annex VI compounds achieved 95% coverage of 33,000 EINECS chemicals, including this compound, by identifying ≥70% similarity clusters .

Experimental Validation

- Spectroscopic Characterization : Comparative 13C-NMR and IR spectra of analogs aid in verifying functional groups and reactive sites for this compound .

- In Vitro Assays: Cytotoxicity screening using THP-1 cells (for immunotoxicity) and HepG2 cells (for hepatotoxicity) align with results from chlorinated alkane analogs .

Challenges and Limitations

- Data Gaps : Only 0.7% of EINECS compounds (e.g., nitrobenzenes, chlorinated alkanes) have sufficient labeled data for QSAR modeling, limiting extrapolation accuracy for this compound .

- Structural Ambiguity : Proprietary formulations hinder precise structural elucidation, requiring reliance on probabilistic similarity networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.